molecular formula C25H26N2O5S B11240715 N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11240715
M. Wt: 466.6 g/mol
InChI Key: IJIVZIJNAFCMON-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenylamine, 4-methoxybenzenesulfonyl chloride, and other reagents. The reaction conditions may involve:

    Step 1: Formation of an intermediate by reacting 3,5-dimethylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Step 2: Cyclization of the intermediate with appropriate reagents to form the benzoxazine ring.

    Step 3: Introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of continuous flow reactors for efficient mixing and reaction control.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions may introduce halogen atoms or other functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve inhibition of enzyme activity or modulation of receptor signaling pathways.

    Material Science: The compound may undergo polymerization or cross-linking reactions to form advanced materials with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: can be compared with other benzoxazine derivatives, such as:

Uniqueness

The uniqueness of N-(3,5-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific structural features, such as the presence of the methoxybenzenesulfonyl group and the carboxamide functionality. These features may impart unique chemical and biological properties to the compound, making it valuable for specific applications.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-16-5-10-22-23(14-16)32-24(25(28)26-19-12-17(2)11-18(3)13-19)15-27(22)33(29,30)21-8-6-20(31-4)7-9-21/h5-14,24H,15H2,1-4H3,(H,26,28)

InChI Key

IJIVZIJNAFCMON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC(=CC(=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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